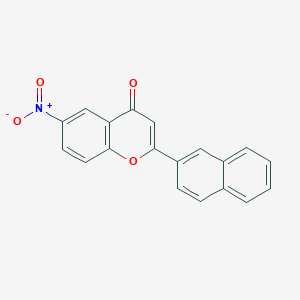
1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone can be synthesized through several chemical methods. One common approach involves the reaction of pyrroline with acetylating agents such as acetic anhydride . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone often involves the use of pyrrolidine derivatives as starting materials. The process includes neutralizing pyrrolidine-2-carbonitrile hydrochloride in an inorganic alkaline solution, followed by extraction with an organic solvent . The organic layer is then dried, filtered, and the volatile components are removed to obtain the final product.
化学反应分析
Types of Reactions
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical applications .
科学研究应用
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its role in biological processes and its presence in natural products.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties
作用机制
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. It has been found to increase the activity of certain enzymes, such as superoxide dismutase and glutathione peroxidase . These interactions contribute to its biological and chemical properties.
相似化合物的比较
Similar Compounds
- 2-Acetyl-4,5-dihydro-3H-pyrrole
- Acetylpyrroline
- 2-Acetyl-1-pyrroline
Uniqueness
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone stands out due to its unique aromatic properties and its presence in various natural products. Its ability to enhance the aroma of foods like jasmine rice and basmati rice makes it particularly valuable in the flavor and fragrance industry .
属性
CAS 编号 |
90145-78-1 |
|---|---|
分子式 |
C6H10ClNO |
分子量 |
147.60 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(8)6-3-2-4-7-6;/h2-4H2,1H3;1H |
InChI 键 |
LKUREAOZXRTIAH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NCCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


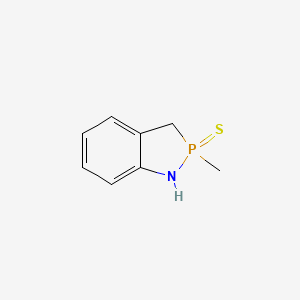
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)



![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
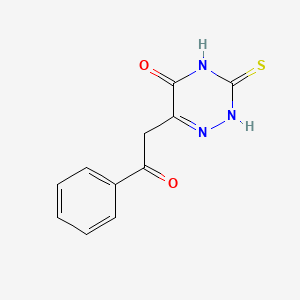
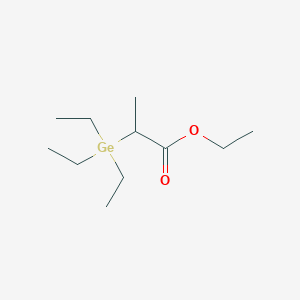

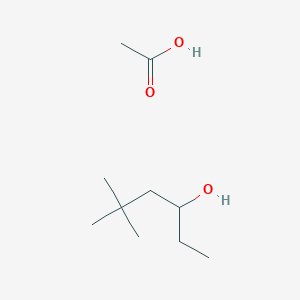
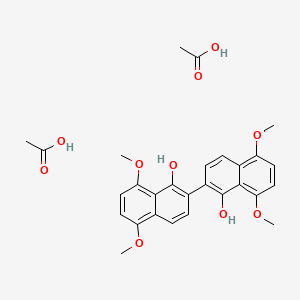
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
